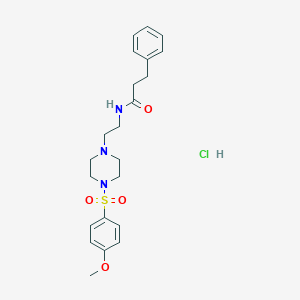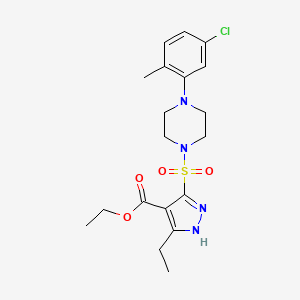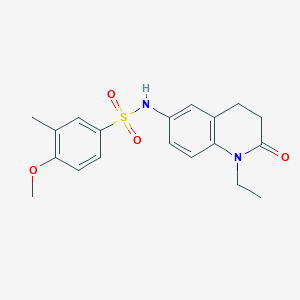![molecular formula C10H11ClN2O3 B3003107 ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate CAS No. 2174007-62-4](/img/structure/B3003107.png)
ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate” is a chemical compound with the CAS Number: 2174007-62-4 . It has a molecular weight of 242.66 . The IUPAC name for this compound is ethyl 3-chloro-7,8-dihydro-5H-pyrano [4,3-c]pyridazine-4-carboxylate .
Synthesis Analysis
The synthesis of novel fused pyridazines, such as “ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The InChI code for “ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate” is 1S/C10H11ClN2O3/c1-2-16-10 (14)8-6-5-15-4-3-7 (6)12-13-9 (8)11/h2-5H2,1H3 .Physical And Chemical Properties Analysis
“Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit a variety of biological activities and are crucial in cell biology. The compound can serve as a precursor in the synthesis of indole derivatives, which are used for treating cancer cells, microbes, and various disorders .
Antiviral Agent Development
The structural similarity of this compound to indole derivatives suggests potential antiviral applications. Indole derivatives have been studied for their inhibitory activity against influenza A and other viruses, indicating that Ethyl 3-chloro-5H-pyrano[4,3-c]pyridazine-4-carboxylate could be a candidate for developing new antiviral agents .
Anticancer Research
Given the biological significance of indole derivatives in anticancer research, this compound could be utilized in the synthesis of novel anticancer agents. Its potential to act as an intermediate in the creation of complex molecules with cytotoxic properties against cancer cell lines is noteworthy .
Agricultural Chemicals
Indole-3-acetic acid, a plant hormone derived from tryptophan, shares a similar indole base structure with our compound. This suggests possible applications in the synthesis of agricultural chemicals, particularly those involved in plant growth regulation .
Organic Synthesis Methodology
The compound can be used in organic synthesis methodologies to create complex heterocyclic structures. Its reactivity with various reagents can lead to the development of new synthetic routes and methods in organic chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(14)8-6-5-15-4-3-7(6)12-13-9(8)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMQWIYXFJGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC2=C1COCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)